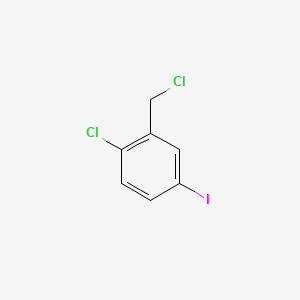

2-Chloro-5-iodobenzyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chloride in Soils and Plant Uptake

Chlorine, primarily in the form of chloride ions, is essential for plant life. It plays a significant role in osmoregulation and turgor pressure maintenance in plant cells. Chloride ions are involved in the regulation of enzyme activities and are key for the stabilization of membrane potential and intracellular pH gradients. The mobility of chloride within the plant and its uptake through the roots highlight the biogeochemical cycle of chlorine in nature and its importance in agriculture and environmental science (White & Broadley, 2001).

Impact of Chloride on Water Treatment Processes

Chloride ions play a pivotal role in water treatment processes, impacting the efficacy of advanced oxidation processes (AOPs). Chloride ions can react with oxidants, forming chlorine radicals that participate in the degradation of organic pollutants. This reactivity is crucial for understanding water purification technologies and environmental engineering practices (Oyekunle et al., 2021).

Chlorine Isotope Effects in Chemical Reactions

The study of chlorine isotopes provides insights into the mechanisms of organic reactions, including elimination and nucleophilic substitution reactions. This knowledge is fundamental for organic chemistry, aiding in the design of synthetic pathways and the understanding of reaction mechanisms (Sicińska et al., 2005).

Thermal Degradation of Poly(vinyl chloride)

Research into the thermal degradation of poly(vinyl chloride) (PVC) uncovers the pathways leading to dehydrochlorination and the formation of conjugated polyene sequences. These findings are crucial for the plastics industry, recycling processes, and environmental sustainability efforts (Starnes, 2002).

Occurrence and Toxicity of Triclosan and By-products

Investigations into the occurrence, toxicity, and degradation pathways of triclosan, a chlorinated aromatic compound, shed light on the environmental impact of chlorinated organic compounds. Understanding the fate of such compounds in aquatic environments informs environmental health and safety guidelines (Bedoux et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

1-chloro-2-(chloromethyl)-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZTINTXWCTDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)

![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)